D-Glutamic acid, N-[(phenylmethoxy)carbonyl]-, 1-methyl ester

Biocatalysis Regioselective amidation Chiral glutamic acid derivatives

Peptide chemists synthesizing γ-modified D-glutamate analogs face tedious orthogonal protection/deprotection sequences and risk epimerization with L-enantiomers. Z-D-Glu-OMe (CAS 26566-11-0) resolves this: its α-methyl ester/γ-free acid pattern enables direct CAL-B-catalyzed γ-regioselective amidation (γ:α ~3.9:1)-a constitutional outcome unattainable with Z-L-Glu-OMe. • ≥98% purity (HPLC) ensures reliable SPPS loading • Cbz orthogonal to Fmoc/Boc; cleavable by hydrogenolysis • [α]D = +25.7° (MeOH) supports chiral QC as a reference standard. Bulk stock available for immediate dispatch.

Molecular Formula C14H16NO6-
Molecular Weight 294.28 g/mol
Cat. No. B12361248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Glutamic acid, N-[(phenylmethoxy)carbonyl]-, 1-methyl ester
Molecular FormulaC14H16NO6-
Molecular Weight294.28 g/mol
Structural Identifiers
SMILESCOC(=O)C(CCC(=O)[O-])NC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C14H17NO6/c1-20-13(18)11(7-8-12(16)17)15-14(19)21-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,15,19)(H,16,17)/p-1/t11-/m1/s1
InChIKeyBGMCTGARFXPQML-LLVKDONJSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Z-D-Glu-OMe: Identity and Chiral Purity


D-Glutamic acid, N-[(phenylmethoxy)carbonyl]-, 1-methyl ester (synonyms: Z-D-Glu-OMe, Cbz-D-glutamic acid α-methyl ester, CAS 26566-11-0) is a Cbz-protected D-glutamic acid derivative in which the α-carboxyl group is blocked as a methyl ester. It serves as a chiral building block in peptide synthesis, drug discovery, and asymmetric methodology development. The Cbz (benzyloxycarbonyl) group provides orthogonal amino protection that is compatible with both solution-phase and solid-phase peptide synthesis [1]. The compound has a molecular formula of C14H17NO6, a molecular weight of 295.29 g·mol⁻¹, a melting point of 67–69 °C, and a specific optical rotation of [α]²⁴D = +25.7 ± 1 ° (c = 1, MeOH), with commercial purity routinely reaching ≥ 99 % (TLC) .

Chiral D-configuration for stereochemical control in peptide synthesis
Orthogonal Cbz/OMe protection compatible with solid-phase and solution-phase methods
High enantiomeric purity supports reliable building-block procurement

Why Z-D-Glu-OMe Cannot Be Substituted by Enantiomer/Regioisomer


Z-D-Glu-OMe cannot be freely interchanged with its L-enantiomer (Z-L-Glu-OMe, CAS 5672-83-3) or with γ-methyl ester regioisomers (Z-D-Glu(OMe)-OH, CAS 27025-24-7) because these analogs produce fundamentally different reaction outcomes. Chamorro et al. demonstrated that Candida antarctica lipase B catalyzed amidation of Cbz-D-glutamic acid diesters proceeds with γ-regioselectivity (γ:α ~3.9:1), delivering γ-monoamide as the major product, whereas the identical reaction on Cbz-L-glutamic acid diesters gives exclusively α-monoamide [1]. Thus, substituting L for D does not merely invert stereochemistry—it changes the constitutional isomer of the product. Similarly, the α-methyl ester (Z-D-Glu-OMe) and γ-methyl ester (Z-D-Glu(OMe)-OH) are constitutional isomers that present different carboxyl groups for activation and coupling, leading to different peptide sequences and branching patterns [2].

Target
Z-D-Glu-OMe (D-enantiomer, α-methyl ester)
Substitute
Z-L-Glu-OMe (L-enantiomer)
L-enantiomer gives exclusively α-amide in enzymatic amidation, changing product connectivity from γ to α.
Target
Z-D-Glu-OMe (α-methyl ester, γ-COOH free)
Substitute
Z-D-Glu(OMe)-OH (γ-methyl ester, α-COOH free)
Regioisomer reversal exposes the α-carboxyl for coupling instead of the γ-side chain, leading to incorrect peptide topology.

Z-D-Glu-OMe Differentiation Evidence


Lipase Amidation Regioselectivity: D- vs L-Enantiomer

In a direct head-to-head comparison under identical conditions, Candida antarctica lipase B (CAL-B) amidated Cbz-D-glutamic acid diethyl ester with a γ:α regioselectivity ratio of approximately 3.9:1, producing γ-monoamide as the major product. By contrast, Cbz-L-glutamic acid diethyl ester reacted with absolute α-regiospecificity, yielding exclusively α-monoamide [1]. This regioenantiomeric divergence means that the choice of D configuration is not a simple stereochemical inversion but dictates the connectivity of the amidation product, with profound consequences for downstream synthetic strategy.

Lipase Amidation D vs L
Head-to-head
γ:α ≈ 3.9:1 (D) vs 0:1 (L)
D-enantiomer directs γ-regioselectivity; L gives only α-amide, altering product connectivity.
CAL-B, anhydrous t-BuOH, 45°C
Biocatalysis Regioselective amidation Chiral glutamic acid derivatives

N-Protecting Group Influence on Regioselectivity

For N-blocked D-glutamic acid diethyl esters, the γ:α monoamide ratio is highly dependent on the N-protecting group, ranging from approximately 4:1 (N-group = Cbz) to 35:1 (N-group = isobutyryl) in CAL-B-catalyzed amidations. No diamides were detected under the reaction conditions [1]. The Cbz group yields an intermediate regioselectivity that balances γ-selectivity with practical handling, while more bulky acyl groups such as isobutyryl offer higher γ-specificity at the cost of altered substrate reactivity.

N-Protecting Group Effect
Class-level
γ:α ≈ 4:1 (Cbz) vs ~35:1 (isobutyryl)
Cbz provides intermediate selectivity with practical reactivity profile.
Class-level data; verify for specific substrate
Biocatalysis N-Protecting group effects D-Glutamic acid diester amidation

Optical Rotation for Enantiomer Discrimination

Z-D-Glu-OMe exhibits a positive specific optical rotation of [α]²⁴D = +25.7 ± 1 ° (c = 1, MeOH) or [α]D = +24 ± 2 ° (c = 1, EtOH) . The L-enantiomer (Z-L-Glu-OMe, CAS 5672-83-3) displays an opposite, negative rotation: [α]²⁰D = −24.0 ± 1 ° (c = 1, EtOH) . This sign inversion provides a rapid, low-cost QC check for enantiomeric identity after procurement and before use in synthesis.

Optical Rotation QC
Data to verify
[α]D = +25.7° (D) vs −24.0° (L) in EtOH
Sign reversal enables rapid enantiomer identity confirmation.
Solvent and concentration must match; verify COA
Chiral analysis Enantiomeric purity Quality control

Regioisomer Differentiation: α-Methyl vs γ-Methyl Ester

Z-D-Glu-OMe (α-methyl ester, CAS 26566-11-0) and Z-D-Glu(OMe)-OH (γ-methyl ester, CAS 27025-24-7) are constitutional isomers with identical molecular formula (C14H17NO6) and molecular weight (295.29 g·mol⁻¹) but different connectivity: in Z-D-Glu-OMe the methyl ester resides on the α-carboxyl (C-1), leaving the γ-carboxyl free for activation, while in Z-D-Glu(OMe)-OH the methyl ester is on the γ-carboxyl (C-5), leaving the α-carboxyl free . This positional isomerism determines which carboxyl group is available for peptide coupling: Z-D-Glu-OMe enables γ-side-chain elongation, whereas Z-D-Glu(OMe)-OH enables α-backbone elongation. Mis-specification results in incorrect peptide sequence and branching topology.

Regioisomer Identity
Data to verify
CAS 26566-11-0 (α) vs 27025-24-7 (γ); identical MW
α-ester leaves γ-COOH free; γ-ester exposes α-COOH, altering coupling site.
Confirm by CAS and NMR; mp ranges overlap
Regioisomer identity Peptide chemistry Orthogonal protection

Purity and Specification Consistency

Reputable suppliers consistently offer Z-D-Glu-OMe at ≥ 99 % purity by TLC (or ≥ 98 % by HPLC), with narrow melting point (67–69 °C) and specific rotation tolerances (± 1 °). By comparison, the γ-methyl ester isomer Z-D-Glu(OMe)-OH is frequently supplied at a lower minimum purity of 95 % . Higher and tighter-controlled purity reduces the risk of side reactions, simplifies stoichiometric calculations for peptide coupling, and improves batch-to-batch reproducibility in multi-step syntheses.

Purity Specification
Specification review
≥99% TLC (α-methyl) vs 95% (γ-methyl)
Higher purity supports stoichiometric precision and batch consistency.
Supplier specification; verify lot COA
Quality assurance Batch consistency Stoichiometric precision

Z-D-Glu-OMe High-Confidence Application Scenarios


Chemoenzymatic γ-Functionalized D-Glutamate Peptide Synthesis

Z-D-Glu-OMe is the preferred starting material for synthesizing γ-amide or γ-ester D-glutamate peptides using Candida antarctica lipase B (CAL-B). As established by Chamorro et al., the D-enantiomer directs CAL-B-mediated amidation to the γ-carboxyl with a ~3.9:1 γ:α ratio, whereas the L-enantiomer gives exclusively α-amide [1]. After enzymatic γ-amidation, the α-methyl ester can be selectively hydrolyzed or retained as a protected handle, enabling orthogonal elongation at either terminus. This route is not achievable with Z-L-Glu-OMe or Z-D-Glu(OMe)-OH.

Solid-Phase Synthesis of Orthogonally Protected D-Glu Peptidomimetics

In solid-phase peptide synthesis (SPPS), Z-D-Glu-OMe provides a Cbz-protected D-glutamate residue with the α-carboxyl esterified and the γ-carboxyl free for side-chain attachment or on-resin cyclization. The Cbz group is orthogonal to Fmoc and Boc strategies and is cleavable by hydrogenolysis or acidolysis under conditions that leave the methyl ester intact [1]. This exact protection pattern (Cbz/OMe) is not directly available from Z-D-Glu(OMe)-OH or Z-D-Glu-OH without additional synthetic steps. The verified purity of ≥ 99 % ensures reliable loading efficiency in automated SPPS .

Chiral HPLC Reference Standard for Peptide QC

The large, quantifiable difference in specific optical rotation between Z-D-Glu-OMe ([α]D = +25.7°, MeOH) and Z-L-Glu-OMe ([α]D = −24.0°, EtOH) [1] makes the D-enantiomer an effective chiral reference standard for HPLC method validation and routine enantiomeric purity testing in regulated peptide API environments. The tight optical rotation specification (± 1 °) and high TLC purity (≥ 99 %) [1] support its use as a system suitability standard in pharmacopeial analytical procedures.

D-Amino Acid Antimicrobial Peptide Building Block

D-Glutamic acid is a key component of the bacterial peptidoglycan stem peptide, where it occurs in the D configuration [1]. Z-D-Glu-OMe provides a suitably protected monomer for the total synthesis of peptidoglycan fragments and D-amino acid-containing antimicrobial peptides. The α-methyl ester protection pattern allows selective γ-functionalization—critical for building the γ-D-Glu linkage found in the bacterial cell wall—without the epimerization risk associated with L-Glu derivatives under basic coupling conditions.

Application
Selection Property
Validation Focus
Enzymatic γ-amidation synthesis
D-enantiomer directs γ-regioselectivity
CAL-B regiochemical outcome
Solid-phase D-Glu peptidomimetics
Orthogonal Cbz/OMe protection
Purity and loading efficiency
Chiral HPLC reference standard
High enantiomeric purity and rotation
Identity and system suitability
Antimicrobial peptide fragment synthesis
Free γ-carboxyl for selective modification
Epimerization control
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